An In-Depth Technical Guide to the Physical, Chemical, and Synthetic Properties of 4-Fluoro-5-methylpyridin-2-amine
An In-Depth Technical Guide to the Physical, Chemical, and Synthetic Properties of 4-Fluoro-5-methylpyridin-2-amine
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. As a Senior Application Scientist, I frequently encounter 4-Fluoro-5-methylpyridin-2-amine (CAS: 1211535-84-0) as a privileged building block in the synthesis of advanced therapeutics. This bifunctional pyridine derivative combines the nucleophilic versatility of a primary amine with the unique electronic properties of a fluorinated aromatic ring. It serves as a critical intermediate in the development of next-generation Anaplastic Lymphoma Kinase (ALK) inhibitors and highly selective Positron Emission Tomography (PET) imaging tracers [2].
This whitepaper provides a comprehensive analysis of its physicochemical properties, intrinsic chemical reactivity, and field-proven experimental protocols designed to maximize synthetic yield and purity.
Physicochemical Profiling and Safety Data
Understanding the physical and chemical baseline of 4-Fluoro-5-methylpyridin-2-amine is critical for designing robust reaction conditions. The electron-withdrawing nature of the fluorine atom at the 4-position slightly attenuates the basicity of the pyridine nitrogen, while the electron-donating 2-amino group activates the ring for specific cross-coupling applications.
Below is a summarized quantitative profile of the compound based on standardized supplier data [1]:
| Property | Value / Description |
| Chemical Name | 4-Fluoro-5-methylpyridin-2-amine |
| CAS Number | 1211535-84-0 |
| Molecular Formula | C₆H₇FN₂ |
| Molecular Weight | 126.13 g/mol |
| Purity Standards | ≥95.0% – 98.0% |
| Physical State | Solid (Off-white to light yellow) |
| Storage Conditions | 2–8°C, inert atmosphere (Argon/N₂), protect from light |
| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H317 (Skin sensitization), H319 (Eye irritation) |
| Signal Word | Danger (GHS06) |
Note: Due to its acute toxicity profile (H301, H311, H331), all handling must be performed in a certified chemical fume hood using appropriate PPE, including nitrile gloves and safety goggles.
Chemical Reactivity & Mechanistic Pathways
The synthetic utility of 4-Fluoro-5-methylpyridin-2-amine stems from its orthogonal reactivity sites. The primary amine can act as a nucleophile in amidation and Buchwald-Hartwig cross-coupling reactions, or it can be transformed into a versatile electrophile via diazotization.
The Sandmeyer Transformation
One of the most common transformations for this building block is the Sandmeyer reaction, which converts the 2-amino group into a halide (e.g., 2-bromo-4-fluoro-5-methylpyridine) [3]. This effectively flips the polarity of the C2 position from nucleophilic to electrophilic, preparing the molecule for Suzuki-Miyaura or Sonogashira cross-couplings.
Mechanistic workflow of the Sandmeyer bromination of 4-Fluoro-5-methylpyridin-2-amine.
Applications in Medicinal Chemistry
The intact amine is frequently utilized to construct complex pharmacophores. For instance, Janssen Pharmaceutica utilized this scaffold to synthesize JNJ-64326067 , a highly selective Tau PET imaging tracer used in Alzheimer's disease research [2]. Additionally, the amine serves as a critical linkage point in the macrocyclization of nitrogen-containing ALK kinase inhibitors designed to treat non-small cell lung cancer (NSCLC) [4].
Divergent synthetic applications of 4-Fluoro-5-methylpyridin-2-amine in drug discovery.
Experimental Workflows (Self-Validating Protocols)
To ensure high reproducibility and trustworthiness, the following protocols have been engineered with built-in causality checks. Do not deviate from the specified temperature controls or degassing procedures, as these are the primary failure points in heterocyclic synthesis.
Protocol 1: Sandmeyer Bromination (Synthesis of 2-Bromo-4-fluoro-5-methylpyridine)
Objective: Convert the primary amine to a bromide to generate a versatile electrophile [3].
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Preparation of the Cu(I) Complex: In a 100 mL round-bottom flask, dissolve CuBr (1.5 eq) in 48% aqueous HBr (5.0 eq). Stir at room temperature until a homogenous dark solution forms.
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Causality: The excess HBr is mandatory to form the soluble [CuBr2]− complex, which is the active single-electron transfer (SET) species required for the radical displacement.
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Diazotization: In a separate 250 mL flask, suspend 4-Fluoro-5-methylpyridin-2-amine (1.0 eq) in 48% HBr and cool to 0°C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of NaNO₂ (1.2 eq) dropwise over 30 minutes.
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Causality: Maintaining the internal temperature strictly between 0°C and 5°C prevents the premature, explosive decomposition of the unstable diazonium salt into a pyridinol byproduct.
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Radical Displacement: Pre-heat the CuBr/HBr solution to 60°C. Transfer the cold diazonium solution dropwise into the heated CuBr mixture.
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Causality: Dropwise addition maintains a low steady-state concentration of the diazonium species, driving the radical-nucleophilic aromatic substitution efficiently while preventing dangerous nitrogen gas buildup and homocoupling side reactions.
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Workup & Validation: Cool to room temperature. Carefully neutralize the highly acidic mixture with saturated Na₂CO₃ (aq) until pH 8 is reached. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
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Validation: Confirm complete conversion via LC-MS; the product should display a distinct isotopic bromine pattern (M / M+2 ratio of 1:1) lacking the primary amine mass.
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Protocol 2: Buchwald-Hartwig N-Arylation
Objective: Couple the 2-amino group with an aryl bromide to form a secondary amine bridge, a common motif in kinase inhibitors [4].
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Reaction Setup: In an oven-dried Schlenk flask, combine 4-Fluoro-5-methylpyridin-2-amine (1.0 eq), the target Aryl Bromide (1.0 eq), Pd₂(dba)₃ (0.05 eq), BrettPhos ligand (0.1 eq), and Cs₂CO₃ (2.0 eq).
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Causality: BrettPhos is specifically selected over standard phosphines because its bulky biaryl structure accelerates reductive elimination and sterically prevents the formation of off-target bis-arylated tertiary amines. Cs₂CO₃ acts as a mild base to deprotonate the palladium-bound amine without degrading the substrate.
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Rigorous Degassing: Add anhydrous Toluene and sparge the heterogeneous mixture with Argon for 15 minutes.
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Causality: Oxygen must be rigorously excluded. Even trace O₂ will irreversibly oxidize the electron-rich BrettPhos ligand to its phosphine oxide, instantly killing the Pd(0) catalytic cycle.
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Coupling: Seal the Schlenk flask and heat to 100°C for 12–16 hours.
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Causality: Elevated temperatures are required to overcome the high activation energy of the reductive elimination step, which forms the final C-N bond.
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Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the precipitated inorganic salts and palladium black.
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Validation: Monitor reaction completion via TLC (UV active). The secondary amine product will exhibit a distinct shift in retention factor ( Rf ) compared to the highly polar primary amine starting material.
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References
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Title : Discovery of N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a New Promising Tau Positron Emission Tomography Imaging Tracer Source : Journal of Medicinal Chemistry - ACS Publications URL : [Link]
- Title: WO2024046512A2 - Nitrogen-containing macrocyclic compound, and preparation method therefor and medical use thereof Source: Google Patents URL
